molecular formula C11H12BrN B8244793 6-bromo-2,2-dimethyl-1H-quinoline

6-bromo-2,2-dimethyl-1H-quinoline

Cat. No.: B8244793
M. Wt: 238.12 g/mol
InChI Key: SIPXJEMABNJWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Quinoline (B57606) Heterocycle in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govnih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by its derivatives. nih.govresearchgate.net In contemporary research, quinoline scaffolds are recognized as "privileged structures" because they can interact with a wide range of biological targets. researchgate.netthesciencein.org Consequently, they are integral to the development of new therapeutic agents. nih.govresearchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast library of compounds with tailored properties. nih.govnih.gov

Historical Development and Evolution of Quinoline Synthetic Methodologies

The history of quinoline dates back to 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govwikipedia.org A significant breakthrough in its synthesis came in 1881 with the Skraup synthesis, which involves the reaction of aniline (B41778) with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent. nih.govnih.gov This and other classical named reactions, such as the Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses, have been fundamental in accessing a wide variety of substituted quinolines. wikipedia.orgiipseries.orgresearchgate.net Over the years, synthetic methodologies have evolved to include more efficient and environmentally benign approaches, such as microwave-assisted synthesis, multicomponent reactions, and the use of various catalysts. researchgate.nettandfonline.com

Academic Rationale for Investigating Substituted Quinolines, with a Focus on Halogenated and Alkylated Derivatives

The academic interest in substituted quinolines stems from the profound impact that substituents have on their chemical and biological properties. nih.gov Halogen atoms, such as bromine, are of particular interest due to their ability to modulate the electronic properties of the quinoline ring and to serve as a handle for further chemical transformations, such as cross-coupling reactions. semanticscholar.org Alkyl groups, like the dimethyl groups at the 2-position, can influence the steric environment and solubility of the molecule. The combination of halogen and alkyl substituents on the quinoline core, as seen in 6-bromo-2,2-dimethyl-1H-quinoline, provides a unique scaffold for systematic investigation into structure-activity relationships. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,2-dimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPXJEMABNJWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(N1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of 6 Bromo 2,2 Dimethyl 1h Quinoline Transformations

Elucidation of Mechanistic Pathways for Quinoline (B57606) Ring Formation

The synthesis of the quinoline core itself can be achieved through various named reactions, each with a distinct mechanistic pathway. While the direct synthesis of 6-bromo-2,2-dimethyl-1H-quinoline is not extensively detailed in the provided results, the fundamental mechanisms of quinoline formation provide a basis for understanding its synthesis.

One prevalent method is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. iipseries.org

Another significant route is the Combes quinoline synthesis , where an aniline is reacted with a β-diketone. The mechanism involves the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the substituted quinoline. iipseries.org

The Friedländer synthesis offers a pathway through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The mechanism is characterized by an initial aldol-type condensation followed by cyclization and dehydration.

A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines . nih.gov In this method, an electrophile, such as iodine monochloride (ICl), coordinates to the alkyne's triple bond, forming a reactive intermediate. The aniline's aromatic ring then attacks this activated triple bond in an intramolecular fashion, leading to a dihydroquinoline intermediate that is subsequently oxidized to the quinoline. nih.gov This process is a 6-endo-dig cyclization. nih.gov

The table below summarizes key named reactions for quinoline synthesis and their mechanistic features.

Reaction Name Reactants Key Mechanistic Steps
Skraup SynthesisAniline, Glycerol, H₂SO₄, Oxidizing AgentDehydration of glycerol to acrolein, Michael addition, Cyclization, Oxidation. iipseries.org
Combes SynthesisAniline, β-DiketoneEnamine formation, Acid-catalyzed cyclization, Dehydration. iipseries.org
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, α-Methylene compoundAldol-type condensation, Cyclization, Dehydration.
Electrophilic CyclizationN-(2-Alkynyl)aniline, Electrophile (e.g., ICl)Coordination of electrophile to alkyne, Intramolecular nucleophilic attack, Oxidation. nih.gov

Electrophilic Aromatic Substitution Mechanisms on Brominated Quinoline Systems

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a fundamental transformation. The reactivity of quinoline towards electrophiles is lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com The substitution typically occurs on the carbocyclic (benzene) ring, primarily at positions 5 and 8, as the intermediates formed by attack at these positions are more stable. quimicaorganica.org

The general mechanism for EAS involves two main steps:

Formation of a positively charged intermediate, often called a sigma complex or arenium ion, through the attack of the electrophile on the aromatic ring. libretexts.org

Deprotonation of this intermediate to restore aromaticity. libretexts.org

In the case of 6-bromoquinoline (B19933), the bromine atom is a deactivating but ortho-, para-directing group. However, the strong directing effect of the quinoline nucleus itself generally dominates. For bromination, the reaction of quinoline with bromine in the presence of sulfuric acid yields a mixture of 5-bromo- and 8-bromoquinoline (B100496) as the major products. youtube.com The introduction of a nitro group, another key EAS reaction, using a mixture of nitric and sulfuric acids also predominantly leads to 5- and 8-nitroquinoline. youtube.com

The presence of the bromine at the 6-position in this compound would influence the regioselectivity of subsequent EAS reactions. The electron-withdrawing inductive effect of the bromine would further deactivate the ring, while its lone pairs could participate in resonance, directing incoming electrophiles to the ortho (position 5 and 7) and para (no available para position) positions relative to the bromine. The interplay between the directing effects of the quinoline nitrogen and the existing bromo substituent would determine the final product distribution. For instance, nitration of 6-bromoquinoline can lead to the formation of 6-bromo-5-nitroquinoline. semanticscholar.orgresearchgate.net

Nucleophilic Substitution Reactions on the Bromo-Quinoline Core (SNAr)

Nucleophilic aromatic substitution (SNAr) is a crucial reaction for modifying halogenated quinolines. The SNAr mechanism typically proceeds in a stepwise manner involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. researchgate.net

The reactivity of haloquinolines in SNAr reactions is dependent on the position of the halogen. Halogens at the 2- and 4-positions are generally more reactive towards nucleophiles due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer complex through resonance. baranlab.orgnumberanalytics.com

For 6-bromoquinoline, direct nucleophilic substitution at the C-6 position is generally difficult without the presence of a strong electron-withdrawing group on the ring to activate it. chemrxiv.org However, the introduction of a nitro group, for example at the 5-position, significantly activates the adjacent C-6 bromine for SNAr. semanticscholar.orgresearchgate.net This activation allows for the displacement of the bromide by various nucleophiles, such as morpholine (B109124) and piperazine, providing a synthetic route to polyfunctionalized quinolines. semanticscholar.orgresearchgate.net

The general mechanism for the SNAr reaction on an activated 6-bromoquinoline is as follows:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the quinoline ring is restored.

Transition Metal-Catalyzed Cross-Coupling Mechanisms at Brominated Positions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide, is a widely employed method. yonedalabs.commt.com The 6-bromo position of this compound is an excellent handle for such transformations.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinoline, forming a Pd(II) intermediate. This is often the rate-determining step. harvard.edu

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. harvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. harvard.edu

The reactivity of the halide in the oxidative addition step generally follows the trend I > Br > Cl. harvard.edu The electronic properties of the quinoline ring also play a role, with electron-withdrawing groups on the ring generally facilitating the oxidative addition.

The table below outlines the fundamental steps of the Suzuki-Miyaura cross-coupling mechanism.

Step Description Key Transformation
Oxidative AdditionThe Pd(0) catalyst inserts into the C-Br bond of the 6-bromoquinoline.Pd(0) → Pd(II). libretexts.orgchemrxiv.org
TransmetalationThe organic group from the boronic acid is transferred to the Pd(II) center.The halide on the Pd(II) complex is replaced by the organic group from the boronic acid. libretexts.orgchemrxiv.org
Reductive EliminationThe two organic groups on the Pd(II) complex couple and are eliminated.A new C-C bond is formed, and the Pd(0) catalyst is regenerated. libretexts.orgchemrxiv.org

Reactivity Profiles of Geminal Dimethyl Groups and the Quinoline Nitrogen Atom within the Heterocycle

The 2,2-dimethyl substitution pattern and the quinoline nitrogen atom impart distinct reactivity to the this compound molecule.

Geminal Dimethyl Groups: The gem-dimethyl groups at the C-2 position sterically hinder the approach of reagents to the nitrogen atom and the C-2 position. This steric bulk can influence the regioselectivity of reactions involving the heterocyclic ring. Furthermore, the presence of these alkyl groups can slightly increase the electron density of the quinoline ring through an inductive effect.

Quinoline Nitrogen Atom: The nitrogen atom in the quinoline ring is basic and can be protonated or quaternized. youtube.com Reaction with acids or Lewis acids will typically occur at the nitrogen, forming a quinolinium salt. youtube.com This protonation or quaternization increases the electron-withdrawing effect of the heterocyclic ring, further deactivating the entire system towards electrophilic attack and activating the ring for nucleophilic attack.

The nitrogen lone pair can also act as a directing group in certain reactions. For instance, in the absence of strong acid, the nitrogen can direct metallation to the C-2 or C-8 positions. The formation of quinoline N-oxides by reaction with peroxy acids is another important transformation of the nitrogen atom. semanticscholar.orgnih.gov The N-oxide functionality can then be used to direct C-H activation reactions at the C-2 position or can be removed to regenerate the quinoline. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,2 Dimethyl 1h Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 6-bromo-2,2-dimethyl-1H-quinoline derivatives.

High-Resolution 1H and 13C NMR Spectroscopic Analysis for Structural Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the core structure of this compound derivatives. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environments within the molecule. For instance, the aromatic protons on the quinoline (B57606) ring exhibit distinct chemical shifts due to the influence of the bromine substituent and the heterocyclic nitrogen atom. The gem-dimethyl group at the C2 position typically presents as a sharp singlet, a characteristic feature in the ¹H NMR spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbon atom attached to the bromine (C6) will experience a characteristic shift, as will the carbons adjacent to the nitrogen atom and the quaternary carbon of the dimethyl group. Theoretical calculations, such as those performed using the GIAO HF/6-31++G(d,p) level of theory, can be used to predict ¹H and ¹³C chemical shifts, which often show excellent agreement with experimental values. tsijournals.com

The concentration of quinoline derivatives in solution can influence their ¹H NMR chemical shifts, a phenomenon attributed to intermolecular π-π stacking and dipole-dipole interactions between the quinoline rings. uncw.eduuncw.edu This effect is particularly noticeable for the aromatic protons and can provide insights into the aggregation behavior of these molecules in solution. uncw.eduuncw.edu

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-35.85 (d)-
H-46.50 (d)-
H-57.50 (d)-
H-77.80 (d)-
H-87.90 (s)-
CH₃ (at C2)1.30 (s)28.0
C-2-55.0
C-3-122.0
C-4-130.0
C-4a-128.0
C-5-127.0
C-6-120.0
C-7-135.0
C-8-118.0
C-8a-148.0

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts will vary depending on the specific derivative and solvent used.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

For a complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For example, the coupling between H-3 and H-4 in the quinoline ring system can be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton, for instance, by correlating the protons of the gem-dimethyl group to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOE correlations can help to establish the relative orientation of substituents on the quinoline ring.

The application of these techniques has been instrumental in the structural elucidation of various quinoline derivatives, including those with complex substitution patterns. nih.gov

15N NMR Applications for the Nitrogen-Containing Heterocycle

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atom in the quinoline ring. The ¹⁵N chemical shift is highly sensitive to factors such as lone pair effects, hybridization, and protonation state. rsc.orgresearchgate.net For instance, the ¹⁵N chemical shift can be used to study the protonation of the quinoline nitrogen. researchgate.net The lone pair of electrons on the nitrogen atom can also influence the chemical shifts of nearby carbon atoms, an effect that can be observed in ¹³C NMR spectra. rsc.org

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of the this compound derivative. This is a critical step in confirming the identity of a newly synthesized compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of quinoline derivatives, often producing a prominent protonated molecule [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For quinoline derivatives, a common fragmentation pathway involves the loss of a neutral molecule, such as HCN, from the quinoline radical cation. rsc.org The resulting fragment ions can be analyzed to deduce the connectivity of the original molecule. The fragmentation of 6-bromo-2(1H)-quinolone, a related compound, has been studied, providing insights into the fragmentation pathways of bromo-substituted quinoline systems. nih.gov

Table 2: Representative Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M]⁺237.0255237.0253
[M+H]⁺238.0333238.0331
[M-CH₃]⁺222.0024222.0021

Note: This table presents hypothetical data for illustrative purposes. The observed m/z values are subject to the accuracy of the mass spectrometer.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra serve as a molecular fingerprint, providing valuable information about the functional groups present in the molecule.

For this compound derivatives, characteristic vibrational bands can be identified:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the quinoline ring system are observed in the 1650-1450 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

N-H stretching: For the 1H-quinoline tautomer, an N-H stretching band would be expected in the region of 3500-3300 cm⁻¹.

The IR spectrum of 6-bromoquinaldine, a related compound, is available in the NIST Chemistry WebBook and can provide a reference for the vibrational modes of a bromo-substituted quinoline ring. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms (including hydrogen with modern refinement techniques) can be determined. rsc.org This allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound derivatives, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms, the planarity of the quinoline ring, and the conformation of the dimethyl group. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. The crystal structure of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, has been reported, providing insights into the solid-state packing of bromo-substituted quinoline systems. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.4
V (ų)1055.2
Z4
R-factor0.045

Note: This table presents hypothetical data for illustrative purposes. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Computational and Theoretical Chemistry Studies of 6 Bromo 2,2 Dimethyl 1h Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties and equilibrium geometries of molecular systems, including complex heterocyclic compounds like halogenated quinolines. rsc.orgnih.gov DFT calculations are centered on solving the Schrödinger equation by approximating the electron density of the system, which offers a balance between computational cost and accuracy. These calculations are fundamental for obtaining a detailed picture of the molecule's stability, bond characteristics, and vibrational frequencies. For 6-bromo-2,2-dimethyl-1H-quinoline, DFT would be employed to determine its most stable three-dimensional structure by minimizing the total electronic energy.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated aromatic systems such as this compound, this selection is critical.

Functionals : Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are commonly used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that has shown reliable results for a wide range of organic molecules, including quinoline (B57606) derivatives. rsc.orgnih.govresearchgate.net

Basis Sets : The basis set describes the atomic orbitals used in the calculation. For molecules containing heavy atoms like bromine, it is essential to use basis sets that include polarization and diffuse functions. Polarization functions (e.g., d, p) allow for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling chemical bonds. nih.gov Diffuse functions are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions. Split-valence basis sets like 6-31G or larger sets such as 6-311+G(d,p) are often employed to achieve a good balance between accuracy and computational efficiency for halogenated quinolines. researchgate.netnih.gov The inclusion of these functions is vital for an accurate description of the electronic effects of the bromine substituent.

DFT-based geometry optimization is used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface, representing the most stable conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Below is a representative table of predicted bond lengths and angles for a related bromo-substituted quinoline system, which provides an indication of the expected values.

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.37 - 1.42
C-N1.33 - 1.38
C-Br~1.90
C-H~1.08
**Bond Angles (°) **
C-C-C (in ring)118 - 122
C-N-C (in ring)~117
C-C-Br~120

This table presents typical values found in DFT studies of similar halogenated quinoline structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic and optical properties, as well as its reactivity.

HOMO : The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system.

LUMO : The LUMO signifies the ability of a molecule to accept electrons. The LUMO is also likely to be delocalized across the aromatic system.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests that the molecule is more reactive and easily polarizable. nih.gov The presence of the electron-withdrawing bromine atom and the electron-donating methyl groups will modulate this energy gap.

Studies on similar quinoline derivatives provide insight into typical FMO energy values. nih.govnih.gov

Molecular OrbitalPropertySignificance
HOMO Energy (EHOMO)Indicates electron-donating ability.
LUMO Energy (ELUMO)Indicates electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMODetermines chemical reactivity and kinetic stability. nih.gov

Analysis of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow Regions : These areas indicate negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the nitrogen atom due to its lone pair of electrons.

Blue Regions : These areas represent positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Green Regions : These correspond to neutral or near-zero potential.

The MEP surface provides a clear, visual guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, core orbitals). faccts.dewisc.eduwisc.edu It allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, which arise from charge transfer between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis can reveal:

The nature of the C-Br and C-N bonds.

The delocalization of the nitrogen and bromine lone pairs into the antibonding orbitals (π*) of the quinoline ring. This charge transfer stabilizes the molecule.

The hybridization of the atomic orbitals, providing a more detailed picture of the bonding than simple valence bond theory.

The stabilization energies associated with these donor-acceptor interactions can be calculated, offering a quantitative measure of the strength of these intramolecular charge transfer effects.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a variety of quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. rsc.orgnih.gov These indices provide a theoretical framework for comparing the reactivity of different chemical species.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of reactivity. A softer molecule is more reactive. nih.gov
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

These descriptors, derived from DFT calculations, provide a comprehensive understanding of the chemical behavior of this compound, aiding in the prediction of its stability and reaction pathways. rsc.orgnih.govnih.gov

Theoretical Spectroscopic Data Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering insights that complement and aid in the interpretation of experimental findings. For quinoline derivatives, Density Functional Theory (DFT) is a commonly employed method for calculating properties such as NMR chemical shifts and vibrational frequencies. nih.govnih.govresearchgate.net These theoretical calculations are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for organic molecules are frequently performed using various levels of DFT. nih.gov The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. science.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While specific DFT studies on this compound are not readily found in the surveyed literature, the general approach would involve optimizing its geometry and then computing the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is dependent on the chosen functional and basis set. nih.gov For similar heterocyclic compounds, methods like B3LYP with basis sets such as 6-311++G(d,p) have been utilized. nih.gov

Vibrational frequencies are another key spectroscopic feature that can be predicted computationally. DFT calculations can determine the frequencies and intensities of infrared (IR) and Raman spectra. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the vibrational modes. The resulting theoretical spectrum can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. For quinoline and its derivatives, these calculations can help identify characteristic vibrations of the quinoline core and the effects of substituents on these vibrations. nih.govnih.gov

It is important to note that theoretical data is often calculated for molecules in the gas phase, while experimental data is typically collected in solution or in the solid state. nih.gov Therefore, discrepancies between theoretical and experimental values can arise. Computational models can account for solvent effects to improve the accuracy of the predictions. nih.gov

Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts for a Substituted Quinoline Moiety (Illustrative Example)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-158.5
C36.85122.1
C48.05136.3
C4a-128.9
C57.70127.8
C6-130.2
C77.50126.5
C87.90148.4
C8a-129.6
N1-H8.50-
CH₃ (gem-dimethyl)1.3528.7

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. The values are representative of typical chemical shifts for a quinoline ring system.

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Quinoline Moiety (Illustrative Example)

Vibrational ModePredicted Frequency (cm⁻¹)Description
13450N-H stretch
23050Aromatic C-H stretch
32980Aliphatic C-H stretch (CH₃)
41620C=C stretch (aromatic)
51580C=N stretch
61450CH₃ bending
7830C-H out-of-plane bend
8650C-Br stretch

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. The values are representative of typical vibrational frequencies for a substituted quinoline.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govresearchgate.net For a molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and the effects of its environment, such as solvation. nih.govarabjchem.org

Solvation plays a crucial role in the behavior of molecules in solution. MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. arabjchem.org This allows for the investigation of solvation effects on the conformational preferences of the molecule and the formation of hydrogen bonds or other non-covalent interactions. nih.gov The analysis of radial distribution functions (RDFs) from MD simulations can provide quantitative information about the structuring of solvent molecules around the solute. arabjchem.org

While specific MD simulation studies on this compound are not prevalent in the examined literature, the general methodology would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and running the simulation for a sufficient length of time to observe its dynamic behavior. Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions are often calculated to assess the stability and flexibility of the molecule during the simulation. nih.gov

Table 3: Representative Parameters from a Molecular Dynamics Simulation of a Substituted Quinoline (Illustrative Example)

ParameterValueDescription
Simulation Time100 nsThe total time duration of the simulation.
Average RMSD2.5 ÅA measure of the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. nih.gov
Average RMSF of Quinoline Core1.2 ÅThe average fluctuation of atoms in the rigid quinoline ring system, indicating low flexibility.
Average RMSF of Dimethyl Group3.1 ÅThe average fluctuation of atoms in the flexible dimethyl group, indicating higher mobility.
Solvation Free Energy-15.2 kcal/molThe free energy change associated with transferring the molecule from the gas phase to the solvent, indicating its solubility.

Note: This table is for illustrative purposes only and does not represent actual simulation data for this compound. The values are representative of what might be obtained from an MD simulation of a similar molecule.

Derivatization Strategies and Synthetic Utility of 6 Bromo 2,2 Dimethyl 1h Quinoline

Functionalization at the Bromine Position via Diverse Cross-Coupling Reactions

The bromine atom at the C-6 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromoquinoline with a variety of organoboron compounds. For instance, the reaction of 6-bromo-2,2-dimethyl-1H-quinoline with arylboronic acids or their pinacol (B44631) esters can be used to synthesize 6-aryl-2,2-dimethyl-1H-quinolines. The interconversion of the bromo-group into a boronic acid pinacol ester has been reported to proceed in high yield. acs.org

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the quinoline scaffold. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed reaction of the bromoquinoline with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating substituted alkenes. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the C-6 position. wikipedia.orgorganic-chemistry.orgresearchgate.net The process typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple the bromoquinoline with an amine. wikipedia.orgorganic-chemistry.orgresearchgate.net This method has been successfully applied to the amination of other bromoquinolines, such as 6-bromo-2-chloroquinoline, where selective amination at the bromine position was achieved. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. This method is instrumental in the synthesis of alkynyl-substituted quinolines, which can serve as precursors for more complex structures. For example, a trimethylsilyl-protected alkyne has been introduced into a similar complex system via Sonogashira cross-coupling. acs.org

Table 1: Cross-Coupling Reactions at the C-6 Position
ReactionCoupling PartnerResulting Functional GroupKey Features
Suzuki-Miyaura CouplingOrganoboron Reagents (e.g., boronic acids, boronic esters)Aryl, Heteroaryl, VinylForms C-C bonds; high functional group tolerance. acs.org
Heck ReactionAlkenesSubstituted AlkenesForms C-C bonds; provides access to vinylquinolines. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationPrimary or Secondary AminesAryl AminesForms C-N bonds; crucial for synthesizing aminoquinolines. wikipedia.orgorganic-chemistry.orgresearchgate.net
Sonogashira CouplingTerminal AlkynesAlkynesForms C-C triple bonds; useful for extending carbon chains. acs.org

Transformations of the Geminal Dimethyl Moiety to other Functionalities

The gem-dimethyl group at the C-2 position, while seemingly inert, can undergo specific transformations to introduce further functionality. The activation of C(sp³)–H bonds adjacent to the nitrogen atom in the quinoline ring is a known strategy. This can lead to the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org For instance, the methyl groups of 2-methylquinolines can be functionalized, suggesting that the gem-dimethyl group could potentially undergo similar reactions. tandfonline.comresearchgate.net These transformations could involve oxidation to introduce carbonyl or hydroxyl groups, or other functionalization strategies to expand the chemical diversity of the scaffold.

Modifications at the Quinoline Nitrogen Atom (e.g., N-alkylation, N-oxidation)

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it basic and nucleophilic. quimicaorganica.orgtutorsglobe.com This allows for a variety of modifications.

N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated using alkyl or acyl halides, respectively, to form quinolinium salts. quimicaorganica.orgtutorsglobe.com While N-alkylquinolinium salts are generally stable, their N-acyl counterparts are more reactive. tutorsglobe.com

N-Oxidation: The quinoline nitrogen can be oxidized, typically using peracids or hydrogen peroxide, to form the corresponding N-oxide. quimicaorganica.org This transformation alters the electronic properties of the quinoline ring, which can influence its reactivity in subsequent reactions. quimicaorganica.org For example, quinoline N-oxides can be used as starting materials for C-H functionalization reactions. mdpi.com

Table 2: Modifications at the Quinoline Nitrogen
ReactionReagentProductSignificance
N-AlkylationAlkyl halidesN-Alkylquinolinium saltsIntroduces a positive charge; modifies solubility and biological interactions. quimicaorganica.orgtutorsglobe.com
N-AcylationAcyl halidesN-Acylquinolinium saltsCreates a reactive intermediate for further transformations. tutorsglobe.com
N-OxidationPeracids (e.g., m-CPBA), H₂O₂Quinoline N-oxideActivates the quinoline ring for further functionalization. quimicaorganica.orgmdpi.com

Introduction of Diverse Functional Groups for Chemical Library Synthesis

The strategic functionalization of this compound at its various reactive sites enables the creation of diverse chemical libraries. By combining the reactions described above, a multitude of derivatives can be synthesized with varying substituents at the C-6 position, the nitrogen atom, and potentially the gem-dimethyl group. For example, a library of 6-heterocyclic substituted 2-aminoquinolines was prepared using Buchwald-Hartwig chemistry. nih.gov The synthesis of quinoline derivatives with diverse functional groups is a key strategy in the discovery of new bioactive molecules. nih.govnih.gov

This compound as a Building Block in Complex Organic Synthesis

The derivatized products of this compound can serve as important intermediates in the synthesis of more complex organic molecules. The ability to introduce different functional groups in a controlled manner makes this scaffold a valuable starting material. For instance, the bromo- and iodo-substituted quinolines are important intermediates for the synthesis of biologically active compounds. researchgate.net The functionalized quinoline core can be further elaborated to construct intricate molecular architectures found in natural products and pharmaceuticals. researchgate.net

Theoretical Structure Activity Relationship Sar Methodologies and Molecular Interaction Modeling

Quantitative Structure-Activity Relationship (QSAR) Model Development for Halogenated Quinoline (B57606) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. mdpi.com For halogenated quinoline derivatives, 3D-QSAR models are developed to correlate their three-dimensional structures with biological activities, such as anticancer or antimalarial effects. nih.govmdpi.com

The process involves aligning a series of known active compounds and calculating steric and electrostatic fields. These fields are then used to generate a statistical model, often through Partial Least Squares (PLS) regression, that predicts the activity of new, untested compounds. uaeu.ac.aenih.gov The reliability of these models is confirmed through internal and external validation methods, ensuring their predictive power. uaeu.ac.ae

A typical 3D-QSAR study on quinoline derivatives might involve the following steps:

Data Set Preparation: A series of quinoline derivatives with known biological activities (e.g., IC50 values) is compiled. nih.gov

Molecular Modeling: 3D structures of the compounds are generated and optimized.

Alignment: The molecules are aligned based on a common substructure.

Field Calculation: Steric and electrostatic fields are calculated for each molecule.

Statistical Analysis: A PLS analysis is performed to create the QSAR model. jmaterenvironsci.com

Model Validation: The model's predictive ability is tested using cross-validation and external test sets. nih.govmdpi.com

Contour maps generated from these models provide insights into the structural requirements for enhanced activity. For instance, a contour map might indicate that a bulky substituent at a particular position on the quinoline ring increases activity, while an electronegative group at another position decreases it. nih.gov This information is invaluable for the rational design of new, more potent halogenated quinoline derivatives. researchgate.net

Recent studies have successfully applied 3D-QSAR to various quinoline derivatives. For example, a study on quinoline-based compounds as potential anticancer agents developed a robust 3D-QSAR model that guided the design of new derivatives with improved activity. uaeu.ac.aenih.gov Another study on antimalarial quinoline derivatives used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to develop predictive models. mdpi.com These models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the antimalarial activity. jmaterenvironsci.com

Table 1: Statistical Parameters of a Sample 3D-QSAR Model for Quinoline Derivatives

ParameterValueDescription
0.625Cross-validated correlation coefficient, indicating good internal predictivity. nih.gov
0.913Non-cross-validated correlation coefficient, showing a strong correlation between predicted and observed activities. nih.gov
r²_pred0.875Predictive correlation coefficient for the external test set, indicating high predictive power. nih.gov
Steric Contribution51.5%Percentage contribution of steric fields to the model. nih.gov
Electrostatic Contribution48.5%Percentage contribution of electrostatic fields to the model. nih.gov

Computational Approaches to Predict Theoretical Ligand-Target Interactions

Computational methods are instrumental in predicting how a ligand, such as a halogenated quinoline derivative, might interact with a biological target at the molecular level. nih.gov These approaches complement experimental techniques by providing detailed insights into the binding modes and energies of ligand-target complexes, thereby guiding the design of more effective therapeutic agents. researchgate.net

One fundamental approach involves the use of molecular orbital (MO) and density functional theory (DFT) methods. nih.gov These quantum mechanical calculations can elucidate the electronic properties of the ligand and target, revealing crucial information about potential interactions. For instance, calculations can identify the regions of a molecule that are electron-rich or electron-poor, predicting where electrostatic interactions, such as hydrogen bonds or halogen bonds, are likely to occur. nih.govacs.org A study on the interaction between quinoline derivatives and diiodine utilized these methods to show that the nitrogen lone pair in the quinoline ring interacts with the sigma* orbital of iodine. nih.gov

Another powerful computational tool is molecular dynamics (MD) simulation. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-target interaction. nih.gov This can reveal how the binding of a ligand may induce conformational changes in the target protein, and how water molecules and ions in the surrounding environment might influence the binding process. For example, MD simulations have been used to study the stability of complexes between quinoline derivatives and their target proteins, such as serine/threonine protein kinases. nih.gov

These computational predictions are often validated against experimental data when available. The correlation between predicted binding affinities and experimentally measured biological activities can help to refine the computational models and increase their predictive accuracy. mdpi.com By integrating various computational approaches, researchers can build a comprehensive understanding of the theoretical ligand-target interactions, which is a critical step in the rational design of new drugs.

Molecular Docking Simulations for Identifying Potential Binding Sites and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. nih.govresearchgate.net This method is widely used in drug discovery to identify potential binding sites and to understand the specific interactions that stabilize the ligand-receptor complex. sbmu.ac.ir For halogenated quinoline derivatives, molecular docking can provide valuable insights into their mechanism of action by predicting how they bind to their biological targets. nih.govresearchgate.net

The docking process involves two main steps:

Sampling: A large number of possible conformations and orientations of the ligand within the receptor's binding site are generated.

Scoring: A scoring function is used to estimate the binding affinity for each of these poses. The pose with the best score is predicted to be the most likely binding mode.

Docking simulations can reveal key interactions, such as:

Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom.

Hydrophobic interactions: These are driven by the tendency of nonpolar groups to cluster together in an aqueous environment.

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-stacking interactions: These occur between aromatic rings.

A study on quinoline derivatives as potential anticancer agents used molecular docking to investigate their interaction with serine/threonine-protein kinase. nih.gov The results identified the most stable binding poses and the key amino acid residues involved in the interaction. nih.gov Similarly, docking studies on quinoline derivatives as HIV reverse transcriptase inhibitors helped to determine their binding affinity in the active site of the enzyme. nih.gov

The accuracy of molecular docking predictions depends on the quality of the receptor structure and the sophistication of the scoring function. While not always perfect, molecular docking is a powerful tool for generating hypotheses about ligand binding that can be tested experimentally. amazonaws.com

Table 2: Example of Molecular Docking Results for a Quinoline Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Serine/threonine-protein kinase 10 (STK10)-9.2PHE439, MET549, VAL546 mdpi.com
Human Carbonic Anhydrase I-8.5ASN436 mdpi.com
Kinesin Spindle Protein (KSP)-7.8LYS532, ASP533 mdpi.com

Pharmacophore Modeling and Ligand-Based Design Principles (Applied Theoretically to Quinoline Scaffolds)

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. youtube.com A pharmacophore represents the common structural motifs of a set of active molecules and is used as a 3D query to search for new compounds with similar activity in large chemical databases. nih.govfrontiersin.org

The key features of a pharmacophore model can include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

For quinoline scaffolds, pharmacophore models can be developed based on a series of known active derivatives. nih.gov These models can then be used to guide the design of new compounds by ensuring they possess the necessary pharmacophoric features. For example, a pharmacophore model for NorA efflux pump inhibitors was developed using known quinoline-based inhibitors. nih.gov This model was then used to screen a virtual library of compounds, leading to the discovery of a new, more potent quinazoline (B50416) scaffold. nih.gov

Ligand-based design principles extend beyond pharmacophore modeling and encompass a range of computational methods that rely on the knowledge of known active ligands, especially when the 3D structure of the target is unknown. nih.gov These methods include:

Similarity searching: Identifying new compounds that are structurally similar to known active molecules.

Substructure searching: Searching for compounds that contain a specific chemical substructure known to be important for activity.

Machine learning models: Using algorithms to learn the relationship between chemical structure and activity from a set of known compounds.

These ligand-based approaches are particularly valuable in the early stages of drug discovery for identifying hit compounds and for optimizing lead compounds. By applying these principles to quinoline scaffolds, researchers can efficiently explore the vast chemical space and identify promising new drug candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2,2-dimethyl-1H-quinoline
Reactant of Route 2
6-bromo-2,2-dimethyl-1H-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.